molecular formula C8H14O B6189587 (3Z)-cyclooct-3-en-1-ol CAS No. 128483-46-5

(3Z)-cyclooct-3-en-1-ol

Cat. No.: B6189587
CAS No.: 128483-46-5
M. Wt: 126.2
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Description

(3Z)-cyclooct-3-en-1-ol is an organic compound characterized by a cyclooctene ring with a hydroxyl group attached to the first carbon atom. This compound is notable for its unique structure, which includes a double bond in the Z-configuration, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-cyclooct-3-en-1-ol typically involves the following steps:

    Cyclization of Octadiene: The starting material, 1,7-octadiene, undergoes a ring-closing metathesis reaction to form cyclooctene.

    Hydroboration-Oxidation: The cyclooctene is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3Z)-cyclooct-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form cyclooctanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclooctyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: Cyclooctanone or cyclooctanal.

    Reduction: Cyclooctanol.

    Substitution: Cyclooctyl chloride.

Scientific Research Applications

(3Z)-cyclooct-3-en-1-ol has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and stereochemistry.

    Biology: The compound is used in the synthesis of biologically active molecules and as a model compound in enzymatic studies.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3Z)-cyclooct-3-en-1-ol involves its interaction with various molecular targets depending on the context of its use. For instance, in enzymatic reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, influencing the reactivity and selectivity of the compound. The double bond in the Z-configuration also plays a crucial role in determining the compound’s stereochemical outcomes in reactions.

Comparison with Similar Compounds

    Cyclooctanol: Lacks the double bond and has different reactivity.

    Cyclooctanone: Contains a carbonyl group instead of a hydroxyl group.

    Cyclooctene: Lacks the hydroxyl group and has different chemical properties.

Uniqueness: (3Z)-cyclooct-3-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in the Z-configuration, which imparts distinct reactivity and stereochemical properties compared to its analogs.

Properties

CAS No.

128483-46-5

Molecular Formula

C8H14O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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